molecular formula C8H11ClN2O B1407315 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine CAS No. 1289217-34-0

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine

Cat. No. B1407315
M. Wt: 186.64 g/mol
InChI Key: DGRFHRZPWNIONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine, also known as Chloropyridin-4-yloxypropan-1-amine, is a compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry and physiology, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Characterization of Complexes

Unsupported hydroxo- and oxo-bridged diiron(III) and mononuclear iron(III) complexes with pyridylbis(aminophenol) ligands have been synthesized and characterized. These complexes demonstrate intricate molecular structures and potential applications in catalysis and material science (Shakya, Powell, & Houser, 2009).

Molecular Dynamics and Anticancer Activity

Molecular dynamics and graph theoretical analysis have been employed to study derivatives of "3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine" for their antiproliferative activity against human breast cancer cell lines. This research indicates the potential of these compounds in designing potent anticancer drugs (Panneerselvam et al., 2022).

Antimicrobial Studies

Synthesis and antimicrobial studies have been conducted on derivatives of "3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine," showing significant antimicrobial properties. These studies highlight the chemical's potential in developing new antimicrobial agents (Tayade, Shekar, & Shekar, 2012).

Catalytic Applications

Research into selective amination of polyhalopyridines catalyzed by palladium-xantphos complexes has revealed efficient pathways to synthesize aminopyridines, including derivatives of "3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine." These findings are crucial for the development of catalytic processes in organic synthesis (Ji, Li, & Bunnelle, 2003).

Synthesis of Energetic Derivatives

Derivatives of "3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine" have been synthesized and evaluated for their potential as energetic materials. This research opens new avenues for the development of advanced materials for use in various industrial applications (Zhao Ku, 2015).

properties

IUPAC Name

3-(2-chloropyridin-4-yl)oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8-6-7(2-4-11-8)12-5-1-3-10/h2,4,6H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRFHRZPWNIONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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